molecular formula C8H16FN B1531795 (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine CAS No. 2165819-43-0

(1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine

Cat. No. B1531795
M. Wt: 145.22 g/mol
InChI Key: DDJXGSIKOOHKQM-HTQZYQBOSA-N
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Description

(1R,2R)-2-Fluoro-N-(propan-2-yl)cyclopentan-1-amine, also known as FPCP, is a type of cyclopentanamine derivative that has been used in scientific research for a variety of applications. This compound has been studied for its use in synthesizing other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorination in Heterocycle Synthesis : A study by Parmar and Rueping (2014) discusses a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, which uses Selectfluor to trigger electrophilic cyclisations to afford fluorinated heterocycles. This method is crucial for synthesizing fluorinated compounds like (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine (Parmar & Rueping, 2014).

  • Structural Studies of Lithium Enolates : Research by Kolonko et al. (2009) on lithium enolates, including compounds related to (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine, provides insights into their structural properties in different solvents. This research is crucial for understanding the behavior of these compounds in various chemical environments (Kolonko et al., 2009).

  • Catalytic Applications in Amine Synthesis : Guo et al. (2019) explored the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, highlighting the potential application in synthesizing related amines under mild conditions. This research expands the possibilities for synthesizing various amines, including (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine (Guo et al., 2019).

Advanced Applications

  • Photochemical Studies : Mori and Maeda (1997) investigated the photochemical properties of amino-linked bichromophoric anthracenes, providing a foundation for understanding the photochemistry of related fluorinated amines. This research could have implications for the development of photoactive materials based on fluorinated amines (Mori & Maeda, 1997).

  • Neuroleptic Potential : Caamaño et al. (1987) synthesized trans-(2-aminomethyl)-cyclopentyl aryl ketones, highlighting their potential neuroleptic activity. This research opens the door to exploring the neuroleptic properties of related compounds like (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine (Caamaño et al., 1987).

  • Mechanistic Insights in Catalysis : Hase et al. (2015) provided insights into the mechanism of amide formation catalyzed by gold(I) complexes, which is relevant for understanding the reactivity of compounds like (1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine in similar catalytic processes (Hase et al., 2015).

properties

IUPAC Name

(1R,2R)-2-fluoro-N-propan-2-ylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN/c1-6(2)10-8-5-3-4-7(8)9/h6-8,10H,3-5H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJXGSIKOOHKQM-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-(propan-2-yl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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